molecular formula C23H24N4O4S B2647241 2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923678-37-9

2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2647241
CAS RN: 923678-37-9
M. Wt: 452.53
InChI Key: RJZOWVODCGCCMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade. The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds. Several procedures for the synthesis of this framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of “2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” were not found, it is known that all compounds in the imidazo[1,2-a]pyridines class are selective COX-2 inhibitors with selectivity indices of 42.3–508.6 and COX-2 IC 50 values of 0.07–0.39 µM .

Scientific Research Applications

Photodynamic Therapy and Photosensitization

2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has shown promising applications in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives of benzenesulfonamide with excellent properties as photosensitizers. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features indicate potential utility as Type II photosensitizers for cancer treatment in PDT, where their ability to generate reactive oxygen species upon light exposure can be harnessed to destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

The compound and its derivatives have been evaluated for anticancer activity. Kumar et al. (2015) reported the synthesis of benzenesulfonamide derivatives and evaluated them for in vitro anticancer activity against various human cancer cell lines. Notably, certain derivatives exhibited significant anticancer activity against liver (Hep G2) and ovarian (PA-1) cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2015).

Antimicrobial Properties

Benzenesulfonamide and its derivatives have been synthesized and tested for antimicrobial properties. Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity. These compounds showed promising results against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Luminescence and Antibacterial Properties

Benzenesulfonamide-based complexes have been studied for their luminescence and antibacterial properties. Feng et al. (2021) synthesized new d10 metal complexes based on 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and investigated their structural characteristics, luminescence, and antibacterial properties. These complexes displayed interesting luminescent properties and potential antibacterial activity (Feng et al., 2021).

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products. Recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2,5-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-21(31-5-2)22(14-19)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZOWVODCGCCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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